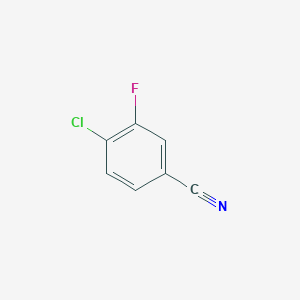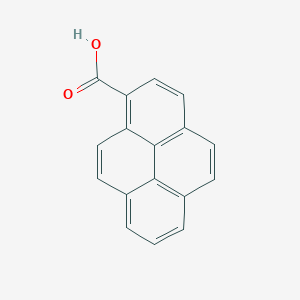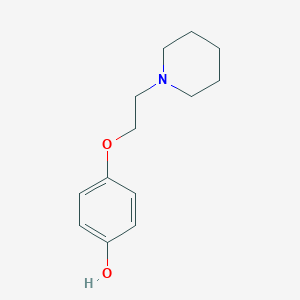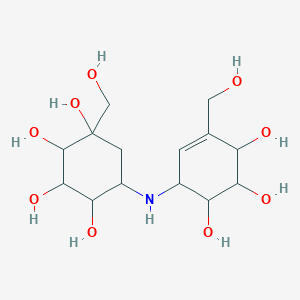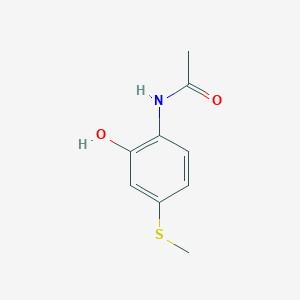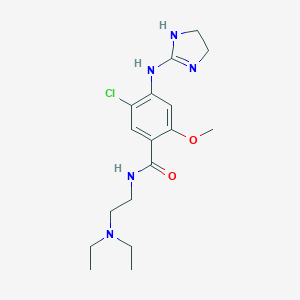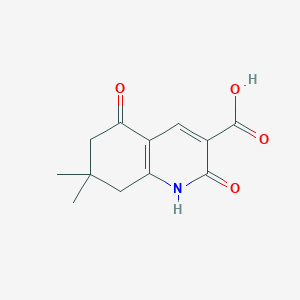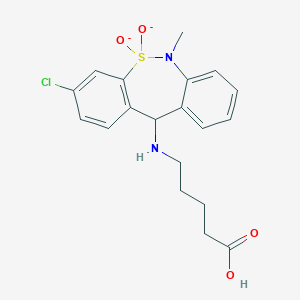
MC(5) tianeptine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC(5) tianeptine is a compound that has been studied for its potential use in scientific research. Tianeptine is a tricyclic antidepressant that has been shown to have unique properties compared to other antidepressants. This compound is a modified version of tianeptine that has been synthesized to increase its potency and selectivity.
Scientific Research Applications
Pharmacokinetic Study of Tianeptine and MC5
Tianeptine, an atypical antidepressant, and its major metabolite MC5 have been investigated for their pharmacokinetic profiles. After intravenous or intraperitoneal administration of tianeptine, pharmacokinetic parameters were calculated, revealing a volume of distribution at steady state for tianeptine as 2.03 L/kg and a systemic clearance of 1.84 L/h/kg. Interestingly, the mean elimination half-lives of tianeptine and MC5 were 1.16 and 7.53 hours, respectively. Additionally, tianeptine and MC5 are eliminated via bile as glucuronide and glutamine conjugates, and the bioavailability of tianeptine after intraperitoneal administration was found to be 69%. A pharmacokinetic model developed in this study for both tianeptine and MC5 may aid in the selection of dosages for future pharmacological experiments (Szafarz et al., 2017).
Interaction with Neurotransmitter Systems
The antidepressant effects of tianeptine have been linked to the mu-opioid receptor (MOR). Tianeptine is a full agonist at MOR, and both acute and chronic antidepressant-like behavioral effects of tianeptine in mice require MOR. It's noteworthy that while tianeptine produces opiate-like behavioral effects such as analgesia and reward, it does not lead to tolerance or withdrawal. The primary metabolite of tianeptine, MC5, which has a longer half-life, mimics the behavioral effects of tianeptine in a MOR-dependent manner. This finding suggests that MOR and its downstream signaling cascades could be novel targets for antidepressant drug development (Samuels et al., 2017).
Neurobiological Properties
Tianeptine's neurobiological properties, particularly its interaction with the glutamatergic system, have been a point of focus due to its unique mode of action. It's recognized that tianeptine's antidepressant actions and its remarkable clinical tolerance can be attributed to its specific neurobiological properties. The modulation of the glutamatergic system by tianeptine offers new insights into the mechanisms underlying its antidepressant action, given the key function of glutamate in the mechanism of altered neuroplasticity associated with depression (McEwen et al., 2009).
Mechanism of Action
Target of Action
MC(5) Tianeptine, also known as Tianeptine MC(5), primarily targets the mu-type opioid receptor (MOR) . The MOR is currently being studied as an effective target for antidepressant therapies . Additionally, it has been reported that its major metabolite, compound MC5, possesses pharmacological activity similar to that of the parent drug .
Mode of Action
Tianeptine acts as a full agonist at the MOR . This means it binds to this receptor and produces a maximal response, thereby stimulating the receptor’s function. It also modulates glutamate receptor activity, specifically AMPA receptors and NMDA receptors, and affects the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity .
Biochemical Pathways
Tianeptine appears to activate three separate mitogen-activated protein kinase (MAPK) pathways, the c-Jun N-terminal kinase (JNK), p42/44, and p38 MAPK pathways . This activity culminates in enhanced AMPA receptor function through phosphorylation by CaMKII and PKA . It also modestly enhances the mesolimbic release of dopamine and potentiates CNS D2 and D3 receptors .
Pharmacokinetics
The major metabolic pathway of tianeptine is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of 2 main metabolites MC5 and MC3 . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 h, respectively . The bioavailability of tianeptine after its intraperitoneal administration was 69% .
Result of Action
The activation of MOR and modulation of glutamate receptors by tianeptine result in its antidepressant and anxiolytic effects . It is effective in reducing depressive symptoms in mild to severe major depressive disorder and also alleviates anxious symptoms associated with depression . Furthermore, tianeptine has protective properties and inhibits M1 polarization, thus attenuating the production of inflammatory mediators .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, the hepatic clearance of tianeptine determined in the isolated rat liver perfusion studies was similar to the perfusate flow rate despite the low metabolic ratio of MC5 .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tianeptine MC(5) interacts with various enzymes, proteins, and other biomolecules. The major metabolic pathway of tianeptine, leading to the formation of Tianeptine MC(5), is a 2-step β-oxidation process of the aliphatic chain . Tianeptine MC(5) is the main metabolite in plasma .
Cellular Effects
Tianeptine MC(5) has significant effects on various types of cells and cellular processes. For instance, it has been shown to have a neuroprotective effect against stress-induced cell damage in primary neurons . It also influences cell function by modulating serotonin uptake in the brain .
Molecular Mechanism
The molecular mechanism of action of Tianeptine MC(5) is complex and multifaceted. It is believed that the clinical effects of tianeptine are owed to its modulation of mu-type opioid receptors . Furthermore, tianeptine MC(5) has been found to activate three separate mitogen-activated protein kinase (MAPK) pathways, leading to enhanced AMPA receptor function .
Temporal Effects in Laboratory Settings
The effects of Tianeptine MC(5) change over time in laboratory settings. Following intravenous administration, the mean elimination half-lives of tianeptine and Tianeptine MC(5) were found to be 1.16 and 7.53 hours, respectively . This suggests that Tianeptine MC(5) has a longer-lasting effect in the body compared to the parent drug.
Dosage Effects in Animal Models
The effects of Tianeptine MC(5) vary with different dosages in animal models. For instance, in a study conducted on Wistar rats, it was found that the accumulation of Tianeptine MC(5) was slight during chronic treatment, as indicated by accumulation ratios equal to 1.28 (once daily administration) and 1.73 (twice daily administration) .
Metabolic Pathways
Tianeptine MC(5) is involved in several metabolic pathways. As mentioned earlier, the major metabolic pathway of tianeptine leading to the formation of Tianeptine MC(5) is a 2-step β-oxidation process of the aliphatic chain .
Transport and Distribution
Tianeptine MC(5) is transported and distributed within cells and tissues. After administration, Tianeptine MC(5) rapidly appears in brain tissue but at concentrations less than those observed in plasma .
Properties
IUPAC Name |
5-[(3-chloro-6-methyl-5,5-dioxido-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21,25-26H,4-5,8,11H2,1H3,(H,23,24)/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUMTPUPRWXCTH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1([O-])[O-])C=C(C=C3)Cl)NCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104732-22-1 |
Source


|
| Record name | Tianeptine MC(5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104732221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


